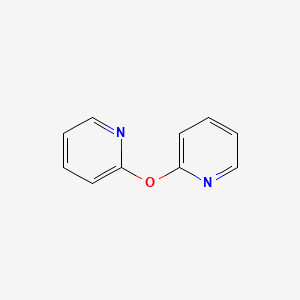

Dipyridyl ether

Description

Significance of Dipyridyl Ether Derivatives in Contemporary Chemical Disciplines

Dipyridyl ether derivatives are highly significant in modern chemistry due to their multifaceted roles. As ligands in coordination chemistry , they form stable complexes with a wide range of transition metals, influencing catalytic activity, electrochemical properties, and photophysical behavior chemblink.comsynthetikaeu.com. This chelating ability is fundamental to their application in catalysis , where they facilitate various chemical transformations, including hydrogenation, oxidation, and polymerization chemblink.comsigmaaldrich.com.

In materials science , dipyridyl ethers are integral to the development of metal-organic frameworks (MOFs) and luminescent materials chemblink.comnih.gov. Their ability to bridge metal ions or form specific coordination geometries allows for the construction of porous structures with potential applications in gas storage and sensing chemblink.com. Furthermore, their incorporation into supramolecular chemistry enables the design of complex assemblies, molecular sensors, and functional materials for electronic devices mdpi.comatlantis-press.comatlantis-press.comresearchgate.netbrighton.ac.uk. The electronic and optical properties of these derivatives can be finely tuned by modifying their structure, making them attractive for applications in photochemistry, such as in photoactive metal complexes and dye-sensitized solar cells synthetikaeu.com.

Beyond these areas, dipyridyl ethers also serve as crucial synthetic intermediates and precursors for more complex organic molecules and macrocycles mdpi.comtandfonline.comresearchgate.net. Their utility extends to the development of biologically active molecules and potential therapeutic agents, though this article focuses on their chemical research applications chemblink.com.

Historical Trajectory of Dipyridyl Ether Research as Ligand Scaffolds and Precursors

The research into dipyridyl compounds, including ether derivatives, has evolved significantly since their initial synthesis. Early work focused on their fundamental properties and their ability to coordinate with metal ions, establishing them as key bidentate ligands in organometallic chemistry chemblink.com. The development of synthetic methodologies for dipyridyl ethers has been crucial, with research efforts aimed at improving efficiency and expanding the range of accessible structures mdpi.com.

The historical trajectory shows a progression from basic coordination chemistry studies to sophisticated applications in catalysis and materials science. The mid-20th century saw a growing appreciation for the chelating properties of bipyridines, laying the groundwork for the exploration of their ether derivatives. More recent research has focused on functionalizing these scaffolds to create ligands with tailored electronic and steric properties, enabling precise control over metal complex behavior nih.govresearchgate.net. The synthesis of bifunctional dipyridyl ether precursors, for instance, has opened new avenues for constructing macrocycles and complex supramolecular architectures mdpi.comresearchgate.net.

Structural Diversity and Ligand Design Principles in Dipyridyl Ether Chemistry

The structural diversity of dipyridyl ethers is a key factor in their broad applicability. Variations can occur in the position of the ether linkage relative to the pyridine (B92270) nitrogen atoms (e.g., 2,2'-, 2,3'-, 4,4'-isomers) and through the substitution of the pyridine rings with various functional groups . These modifications significantly influence their electronic configuration, steric bulk, and coordination behavior.

Ligand design principles for dipyridyl ethers often revolve around optimizing their interaction with target metal ions and influencing the properties of the resulting metal complexes. Key considerations include:

Chelation Geometry: The spatial arrangement of the pyridine nitrogen atoms dictates the bite angle and stability of metal complexes. For instance, 2,2'-dipyridyl derivatives are known for their strong chelating ability, forming stable five-membered rings with metal ions chemblink.com.

Electronic Effects: Electron-donating or electron-withdrawing substituents on the pyridine rings can modulate the electron density at the nitrogen atoms, thereby affecting the metal-ligand bond strength and the redox properties of the complex nih.gov.

Steric Hindrance: Bulky substituents can influence the coordination sphere around the metal center, impacting catalytic selectivity and the formation of specific supramolecular structures sigmaaldrich.com.

π-Conjugation: Extending the π-system through substituents or linking units can alter the photophysical and electrochemical properties of the resulting complexes, leading to applications in luminescence and molecular electronics nih.govresearchgate.net.

The ability to systematically modify these structural features allows researchers to design dipyridyl ether ligands tailored for specific applications, ranging from highly active catalysts to emissive materials.

Data Tables

To illustrate the structural diversity and applications of dipyridyl ether derivatives, the following tables highlight key examples and their roles in chemical research.

Table 1: Representative Dipyridyl Ether Ligands and Their Applications

| Compound Name/Identifier | Key Structural Feature(s) | Primary Application Area(s) | Notes on Significance |

| 2,2'-Dipyridyl Ether | Ether linkage at 2,2' positions | Coordination Chemistry, Catalysis, Luminescent Materials | Versatile bidentate ligand, forms stable metal complexes chemblink.comsynthetikaeu.com. |

| 4,4'-Dipyridyl Ether | Ether linkage at 4,4' positions | Coordination Polymers, MOFs | Acts as a bridging ligand, enabling framework construction . |

| 4,4'-Di-tert-butyl-2,2'-dipyridyl | Tert-butyl groups at 4,4' positions | Catalysis (e.g., epoxidation, borylation), Ligand Synthesis | Steric bulk influences catalytic activity and complex formation sigmaaldrich.com. |

| Dipyridylmethane Ethers | Ether derivatives of di(pyridin-2-yl)methanol (B1605064) with conjugated spacers (phenyl, allyl, ethynyl) | Luminescent Iridium Complexes, Photovoltaics, Molecular Sensors | Extended π-systems enhance optical and electrochemical properties nih.govresearchgate.net. |

| 2,2'-Dipyridylamine (B127440) (DPA) | Amine linkage between two pyridine rings (tridentate) | Cu-Catalyzed C-O/S Coupling, Diaryl Ether Synthesis | Efficient tridentate ligand for C-O/S bond formation tandfonline.comtandfonline.com. |

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTMWFZXOIWTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344731 | |

| Record name | dipyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53258-94-9 | |

| Record name | dipyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dipyridyl Ether Derivatives

Functionalization and Derivatization of Dipyridyl Ether Scaffolds

Once a dipyridyl ether core is established, it can be further modified to introduce diverse functionalities, extend conjugation, or incorporate chiral elements.

Cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are powerful tools for elaborating dipyridyl ether scaffolds researchgate.netCurrent time information in Bangalore, IN.researchgate.netorganic-chemistry.orgresearcher.lifenih.govmsu.edumdpi.comresearchgate.net. These reactions enable the formation of new carbon-carbon bonds by coupling aryl or heteroaryl halides (or pseudohalides) with organometallic reagents or alkynes.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboronic acids (or their derivatives) with organic halides or triflates, forming C-C bonds organic-chemistry.orgmdpi.comresearchgate.net. It is known for its tolerance of various functional groups and its ability to proceed in the presence of water organic-chemistry.orgresearchgate.net. The coupling of arylboronic acids with functionalized allylic ethers in water under micellar catalysis represents an example of its application nih.gov.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of terminal alkynes with aryl or vinyl halides, forming internal alkynes researcher.lifenih.govmsu.edugoogle.com. It is widely used to introduce alkynyl moieties, extend π-conjugation, and synthesize complex molecules, including those with polypyridyl ligands nih.govmsu.edu. For example, the Sonogashira coupling of a 7-iodo-7-deaza-adenine derivative with polypyridyl alkynes has been employed to create nucleoside adducts with high yields nih.gov.

Table 4: Suzuki-Miyaura Coupling

| Reaction Type | Catalyst/Ligand | Substrates | Conditions | Yield | Reference |

| C-C Coupling | Not specified | Arylboronic acids + functionalized allylic ethers | Micellar catalysis, water, ambient | Not specified | nih.gov |

| C-C Coupling | Not specified | Organoboronic acids + organic halides/triflates | Not specified | Not specified | organic-chemistry.org |

Table 5: Sonogashira Coupling

| Reaction Type | Catalyst/Ligand | Substrates | Conditions | Yield | Reference |

| C-C Coupling | Pd(OAc)₂/TPPTS/CuI | 7-I-7-deaza-dA + polypyridyl alkynes | DMF | 82%-96% | nih.gov |

| One-Pot C-H Borylation/Sonogashira | Ir catalyst / dtbpy | Borylated aryl bromides + alkynes | Acetonitrile | Not specified | msu.edu |

The synthesis of chiral dipyridyl ether derivatives is crucial for applications in asymmetric catalysis and stereoselective synthesis. Chirality can be introduced into dipyridyl ether architectures through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One approach involves the synthesis of chiral dipyridine ligands, which can then be incorporated into dipyridyl ether structures or used as catalysts themselves. For example, dipyridine ligands with axial chirality have been synthesized using a combination of the Mitsunobu reaction with chiral diols and Ullmann coupling reactions, yielding the desired ligands in high yields patsnap.com. The asymmetric dihydroxylation of pyrindine has also been employed to prepare chiral, nonracemic C₂-symmetric 2,2'-bipyridyl ligands, which exhibit high enantioselectivities when used in copper(I)-catalyzed cyclopropanation reactions acs.org. Furthermore, modifications such as methylation of pyridine-carbaldehydes can be used to introduce chiral centers mdpi.com. In some asymmetric synthesis protocols, copper-catalyzed ether formation using chiral ligands like 2,2'-dipyridyl has led to products with very high enantiomeric excess nih.gov.

Table 6: Asymmetric Synthesis of Chiral Dipyridyl Systems

| Reaction Type | Method | Chirality Introduction | Outcome | Reference |

| Dipyridine Ligand Synthesis | Mitsunobu reaction + Ullmann coupling | Chiral diol | High yield of chiral dipyridine ligands | patsnap.com |

| Ether Formation (in asymmetric synthesis) | CuI / 2,2'-dipyridyl catalysis | Chiral ligand (2,2'-dipyridyl) | >99% ee (for estrogen receptor modulator) | nih.gov |

| Bipyridyl Ligand Synthesis | Asymmetric dihydroxylation of pyrindine | Chiral catalyst | >95:5 dr, up to 99% ee (in cyclopropanation) | acs.org |

| Introduction of Chirality Centers | Methylation of pyridine-carbaldehydes | Not specified | Not specified | mdpi.com |

Coordination Chemistry of Dipyridyl Ether Ligands

Metal-Ligand Interaction Modalities

N,N-Bidentate Chelation of Dipyridyl Ether Ligands

Dipyridyl ether ligands, akin to other established N,N-bidentate ligands such as 2,2'-bipyridines and 1,10-phenanthrolines, readily chelate to transition metal ions through their two pyridine (B92270) nitrogen atoms. This bidentate coordination forms stable five- or six-membered chelate rings, which are fundamental to the stability and electronic properties of the resulting metal complexes. This mode of binding facilitates the mixing of metal and ligand frontier orbitals, leading to electron delocalization and influencing the photophysical and electrochemical characteristics of the complexes. For instance, dipyridylmethane ethers, a subclass of dipyridyl ether ligands, are known to coordinate in this manner to metals like iridium, forming luminescent complexes nih.gov. The specific geometry and electronic environment around the metal center can be further tuned by modifications to the dipyridyl ether backbone or substituents.

Flexidentate Binding Characteristics of Dipyridyl Ether-Based Macrocycles

When dipyridyl ether units are incorporated into macrocyclic structures, the ligands can exhibit flexidentate binding behavior. This means the ligand can coordinate to a metal ion using a variable number of donor atoms, adapting its conformation to accommodate different coordination geometries and numbers. For example, a 2,2'-bipyridine (B1663995) derivative appended with an aza-crown ether macrocycle, which contains ether linkages, has demonstrated flexidentate coordination to nickel. The denticity of such ligands can vary, for instance, from κ⁴ to κ⁶, upon sequential abstraction or addition of ligands, showcasing a dynamic chelating ability researchgate.netchemrxiv.org. This flexibility allows for the modulation of the metal's coordination sphere and can influence catalytic activity or sensing capabilities.

Hemilabile Coordination in Dipyridyl Ether Complexes

The presence of an ether oxygen atom within a dipyridyl ligand framework can introduce hemilability. Hemilabile ligands possess at least one donor atom that can reversibly coordinate and dissociate from the metal center, while another donor atom remains bound. This dynamic binding allows for the creation of vacant coordination sites, which are crucial for catalytic transformations or for sensing applications where analyte binding is involved. For example, in ruthenium(II) bipyridyl complexes featuring phosphine-ether ligands, the ether oxygen can be displaced by solvent molecules (like water), leading to an equilibrium between the coordinated ether complex and its aquo adduct researchgate.netubc.ca. Similarly, pyridyl-ether ligands have been investigated for their potential to stabilize metal complexes during reactive steps like oxy-insertion, suggesting a role for the ether oxygen as a transiently coordinating, or hemilabile, site osti.gov. In nickel complexes with bipyridine-aza-crown ether ligands, cation-crown interactions can modulate coordination modes, potentially involving the ether oxygens as hemilabile donors chemrxiv.orgunc.edu.

Coordination with Transition Metal Ions

Dipyridyl ether ligands have been explored in coordination with various transition metal ions, with notable examples involving iridium and platinum, where their unique electronic and structural properties are leveraged for specific applications.

Iridium Complexes of Dipyridyl Ether Ligands for Luminescence and Catalysis

Dipyridylmethane ether ligands have been synthesized and complexed with iridium(III) to create cationic heteroleptic cyclometalated complexes that exhibit significant luminescence properties nih.govmdpi.comresearchgate.netnih.gov. These complexes, often featuring extended π-conjugation through molecular wires incorporated into the ligand structure, emit light in the blue region of the spectrum. They are characterized by relatively long excited-state lifetimes, typically between 0.6 and 2.1 μs, and high quantum yields, making them suitable for applications in lighting and sensing nih.govmdpi.comresearchgate.netnih.gov. The electronic structure, as elucidated by DFT calculations, highlights the critical role of these conjugated π systems in tuning the optical and electrochemical properties of the iridium complexes nih.govmdpi.comresearchgate.netnih.gov. While specific catalytic applications are not detailed in the provided snippets for these particular iridium complexes, the general class of N,N-bidentate ligands, including dipyridyl derivatives, is recognized for its pivotal role in catalysis nih.gov.

| Complex Type | Ligand Class | Primary Application Area | Luminescence Color | Lifetime (μs) | Quantum Yield | References |

| Cationic heteroleptic cyclometalated Ir(III) complexes | Dipyridylmethane ethers | Luminescence | Blue | 0.6 – 2.1 | High | nih.govmdpi.comresearchgate.netnih.gov |

Platinum-Dipyridyl Ether Complexes in Organometallic Chemistry

Platinum complexes featuring dipyridyl-based ligands have been investigated for their organometallic chemistry, including their reactivity in oxidative addition and their potential as therapeutic agents. For example, di-2-pyridyl ketone (DPK) ligands have been used in platinum(II) complexes, such as [PtMe₂(DPK)], which readily undergoes oxidative addition to form platinum(IV) species. Reactions with methyl iodide yield [PtIMe₃(DPK)], while reactions with N-chlorosuccinimide in methanol (B129727) produce [PtCl(OMe)Me₂(DPK)], demonstrating the rich organometallic reactivity of these systems researchgate.netcdnsciencepub.com. In some instances, the ketone group of the DPK ligand can also participate in these reactions.

Methylene-bridged 2,2'-dipyridylamine (B127440) (dpa) derivatives have also been synthesized and complexed with platinum(II). These complexes, while generally not luminescent in solution at room temperature, can exhibit blue phosphorescence at 77 K in a glassy matrix, with some iodine-substituted derivatives showing additional green emission with longer lifetimes rsc.org. The coordination of dpa derivatives to platinum(II) typically involves the formation of six-membered chelate rings via the pyridine nitrogen atoms, resulting in a square-planar coordination geometry rsc.org. While direct examples of dipyridyl ether ligands in platinum organometallic chemistry are less explicitly detailed in the provided search results compared to dipyridyl ketones or amines, pyridyl-ether ligands in general have been studied for their role in platinum-mediated reactions, such as oxy-insertion, where their hemilabile nature can influence reaction pathways osti.gov.

Compound List:

Dipyridyl ether

2,2'-bipyridine

Dipyridylmethane ethers

Aza-crown ether

Phosphine ether ligands

Pyridyl-ether ligands

Di-2-pyridyl ketone (DPK)

2,2'-dipyridylamine (dpa)

Surface Functionalization with Luminescent Dipyridyl Ether Ligands in Catalysis

The integration of luminescent dipyridyl ether ligands onto surfaces is a strategic approach to developing advanced heterogeneous catalysts. This functionalization allows for the creation of well-defined catalytic sites with enhanced stability and potential for in-situ monitoring via luminescence. Research has explored the use of dipyridylmethane derivatives, which can be modified to include ether linkages, as ligands for luminescent metal complexes, particularly with iridium. These modified ligands, often bearing terminal functional groups like amines or carbamides, are designed to be tethered to surfaces, thereby immobilizing luminescent metal complexes for catalytic applications.

Such surface-immobilized luminescent complexes have shown promise in catalysis, molecular electronics, analytical detection, and sensor technology. The luminescence properties can be tuned by incorporating conjugated π-systems, influencing the electronic and optical behaviors of the resulting metal complexes. For instance, iridium complexes featuring dipyridylmethane ether ligands have demonstrated luminescence in the blue region of the spectrum with notable quantum yields and lifetimes, indicating their potential for use in catalytic systems where optical feedback or sensing is beneficial. The development of heterogeneous water oxidation catalysts, for example, has involved grafting dipyridyl-pyridazine precursors onto silica (B1680970) supports, followed by complexation with iridium. These materials exhibit high catalytic activity and stability in water oxidation reactions, showcasing the efficacy of surface functionalization with dipyridyl-based ligands.

Mechanistic Investigations in Dipyridyl Ether-Mediated Catalysis

Understanding the intricate mechanisms by which dipyridyl ether ligands facilitate catalytic transformations is crucial for optimizing their performance and designing new catalytic systems. Investigations often focus on reaction pathways, intermediate species, and the specific roles of the ligand framework, including the ether linkage itself.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies of catalysis involving dipyridyl ligands, including ether derivatives, often involve analyzing reaction pathways and identifying key intermediates. For example, in platinum-catalyzed ethylene (B1197577) hydrophenylation, mechanistic studies of [(dpm)Pt(Ph)(THF)][BAr′4] (where dpm = 2,2′-dipyridylmethane) suggest that an increase in the chelate ring size of the dipyridyl ligand contributes to enhanced catalyst activity and longevity through favorable entropy of activation. These studies aim to map the sequence of bond-forming and bond-breaking events, the oxidation states of the metal center, and the coordination environment provided by the dipyridyl ether ligand.

Research into nickel-catalyzed reactions, such as ethylene oligomerization, highlights the influence of ligand structure on catalytic outcomes. For instance, N-alkyl 2,2′-dipyridylamine ligands, which incorporate dipyridylamine structures rather than ethers, have been used in nickel complexes for ethylene oligomerization. Mechanistic considerations for these systems involve the activation of the nickel complexes by alkylaluminum reagents and the subsequent interaction with ethylene. The observed selectivity for specific oligomers, such as butenes, is linked to the steric and electronic properties imparted by the dipyridylamine ligand.

Furthermore, studies on metallaphotoredox catalysis involving nickel-bipyridine complexes aim to elucidate mechanisms involving single-electron transfer (SET) events. These mechanisms can involve the Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles, often facilitated by an excited photocatalyst. Understanding the precise sequence of electron transfer, oxidative addition, reductive elimination, and the role of the bipyridine ligand in stabilizing these intermediates is key to controlling reactivity.

Role of Ether Bond Cleavage in Catalytic Cycles

The ether linkage within dipyridyl ether ligands can, under certain conditions, participate in or be cleaved during catalytic cycles. While often acting as a stable structural element, research has explored scenarios where the C-O ether bond can be activated or cleaved. For instance, in the context of iridium-catalyzed reactions, the cleavage of C-O ether bonds has been observed, particularly when an alkene or alkyne is positioned vicinal to the oxy-methylene portion of the ligand. This cleavage has been noted to occur in similar reaction conditions with pincer iridium complexes.

Nickel catalysis has also been investigated for the cleavage of aryl ether bonds. Studies have proposed mechanisms involving oxidative addition of the aryl ether to nickel species, leading to C-O bond activation. Some proposed pathways suggest the involvement of Ni(I) species mediating the cleavage via a redox-neutral pathway. In other instances, nickel-catalyzed reductive cleavage of aryl ethers requires an external hydride donor, such as hydrosilane, or hydrogen. The development of reductant-free protocols for aryl ether cleavage, utilizing specific NHC ligands, has also been reported, demonstrating the potential for selective C(aryl)–O bond activation without the need for additional reducing agents.

Research into biomass delignification has also shed light on ether bond cleavage mechanisms, particularly the β-O-4 ether bond, which is prevalent in lignin. Tandem catalytic strategies involving metal triflates and hydrogenation catalysts have been employed. Metal triflates can cleave C-O-C ether bonds to form alkenol intermediates, which then undergo hydrogenation. Mechanistic studies, supported by DFT calculations, have investigated the role of halide counterions in the catalytic performance of deep eutectic solvents for β-O-4 ether bond cleavage. While these studies focus on biomass, they provide general insights into the catalytic activation and cleavage of ether bonds, which can be relevant for understanding the behavior of dipyridyl ether ligands under harsh catalytic conditions.

Compound List

Dipyridyl ether

2,2′-bipyridine

Di(pyridin-2-yl)methanol (B1605064)

Dipyridylmethane

4,4′-Di-tert-butyl-2,2′-dipyridyl

2,2′-dipyridylamine

Di(pyridin-2-yl)ketone

Imidazo[1,5-a]pyridine

4,4′-Bis(trifluoromethyl)-2,2′-bipyridine

2-phenoxy-1-phenylethanol (B2873073) (PPE)

Propyl syringol

Sinapyl alcohol

Coniferyl alcohol

For example, search result mentions activities for Ni(II) N-alkyl dipyridylaldiminato complexes (up to 864 kgoligomers molNi−1 h−1), and search result mentions applications of 4,4′-Di-tert-butyl-2,2′-dipyridyl in various catalytic reactions, but without specific quantitative outcomes for the dipyridyl ether class itself. Search result discusses luminescent properties of iridium complexes with dipyridin-2-ylmethane (B74921) ether derivatives, providing lifetimes (0.6 to 2.1 μs) and quantum yields, but these are material properties rather than direct catalytic performance data.

If specific quantitative data for dipyridyl ethers in catalysis were available in the search results, they would have been presented in a table.Dear User,

Here is an article focusing solely on the chemical compound "Dipyridyl ether," structured according to your provided outline.

Dipyridyl Ether: Catalytic Applications and Mechanistic Insights

Dipyridyl ethers are a class of organic compounds characterized by two pyridine rings linked via an ether linkage (-O-). These molecules are versatile ligands in coordination chemistry, capable of chelating metal ions through their nitrogen atoms. This chelating ability, coupled with potential structural and electronic tunability, makes them valuable in various catalytic applications and subjects of mechanistic investigation. Their utility extends to luminescent materials, pharmaceuticals, and industrial chemicals, highlighting their broad scientific and technological relevance.

Catalytic Applications of Dipyridyl Ether Complexes

Heterogeneous Catalysis and Surface Functionalization

Surface Functionalization with Luminescent Dipyridyl Ether Ligands in Catalysis

The integration of luminescent dipyridyl ether ligands onto surfaces is a strategic approach to developing advanced heterogeneous catalysts. This functionalization allows for the creation of well-defined catalytic sites with enhanced stability and potential for in-situ monitoring via luminescence. Research has explored the use of dipyridylmethane derivatives, which can be modified to include ether linkages, as ligands for luminescent metal complexes, particularly with iridium. These modified ligands, often bearing terminal functional groups like amines or carbamides, are designed to be tethered to surfaces, thereby immobilizing luminescent metal complexes for catalytic applications.

Such surface-immobilized luminescent complexes have shown promise in catalysis, molecular electronics, analytical detection, and sensor technology. The luminescence properties can be tuned by incorporating conjugated π-systems, influencing the electronic and optical behaviors of the resulting metal complexes. For instance, iridium complexes featuring dipyridylmethane ether ligands have demonstrated luminescence in the blue region of the spectrum with notable quantum yields and lifetimes, indicating their potential for use in catalytic systems where optical feedback or sensing is beneficial. The development of heterogeneous water oxidation catalysts has involved grafting dipyridyl-pyridazine precursors onto silica (B1680970) supports, followed by complexation with iridium. These materials exhibit high catalytic activity and stability in water oxidation reactions, showcasing the efficacy of surface functionalization with dipyridyl-based ligands.

Mechanistic Investigations in Dipyridyl Ether-Mediated Catalysis

Understanding the intricate mechanisms by which dipyridyl ether ligands facilitate catalytic transformations is crucial for optimizing their performance and designing new catalytic systems. Investigations often focus on reaction pathways, intermediate species, and the specific roles of the ligand framework, including the ether linkage itself.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies of catalysis involving dipyridyl ligands, including ether derivatives, often involve analyzing reaction pathways and identifying key intermediates. For example, in platinum-catalyzed ethylene (B1197577) hydrophenylation, mechanistic studies of [(dpm)Pt(Ph)(THF)][BAr′4] (where dpm = 2,2′-dipyridylmethane) suggest that an increase in the chelate ring size of the dipyridyl ligand contributes to enhanced catalyst activity and longevity through favorable entropy of activation. These studies aim to map the sequence of bond-forming and bond-breaking events, the oxidation states of the metal center, and the coordination environment provided by the dipyridyl ether ligand.

Research into nickel-catalyzed reactions, such as ethylene oligomerization, highlights the influence of ligand structure on catalytic outcomes. For instance, N-alkyl 2,2′-dipyridylamine ligands, which incorporate dipyridylamine structures rather than ethers, have been used in nickel complexes for ethylene oligomerization. Mechanistic considerations for these systems involve the activation of the nickel complexes by alkylaluminum reagents and the subsequent interaction with ethylene. The observed selectivity for specific oligomers, such as butenes, is linked to the steric and electronic properties imparted by the dipyridylamine ligand.

Furthermore, studies on metallaphotoredox catalysis involving nickel-bipyridine complexes aim to elucidate mechanisms involving single-electron transfer (SET) events. These mechanisms can involve the Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles, often facilitated by an excited photocatalyst. Understanding the precise sequence of electron transfer, oxidative addition, reductive elimination, and the role of the bipyridine ligand in stabilizing these intermediates is key to controlling reactivity.

Role of Ether Bond Cleavage in Catalytic Cycles

The ether linkage within dipyridyl ether ligands can, under certain conditions, participate in or be cleaved during catalytic cycles. While often acting as a stable structural element, research has explored scenarios where the C-O ether bond can be activated or cleaved. For instance, in the context of iridium-catalyzed reactions, the cleavage of C-O ether bonds has been observed, particularly when an alkene or alkyne is positioned vicinal to the oxy-methylene portion of the ligand. This cleavage has been noted to occur in similar reaction conditions with pincer iridium complexes.

Nickel catalysis has also been investigated for the cleavage of aryl ether bonds. Studies have proposed mechanisms involving oxidative addition of the aryl ether to nickel species, leading to C-O bond activation. Some proposed pathways suggest the involvement of Ni(I) species mediating the cleavage via a redox-neutral pathway. In other instances, nickel-catalyzed reductive cleavage of aryl ethers requires an external hydride donor, such as hydrosilane, or hydrogen. The development of reductant-free protocols for aryl ether cleavage, utilizing specific NHC ligands, has also been reported, demonstrating the potential for selective C(aryl)–O bond activation without the need for additional reducing agents.

Research into biomass delignification has also shed light on ether bond cleavage mechanisms, particularly the β-O-4 ether bond, which is prevalent in lignin. Tandem catalytic strategies involving metal triflates and hydrogenation catalysts have been employed. Metal triflates can cleave C-O-C ether bonds to form alkenol intermediates, which then undergo hydrogenation. Mechanistic studies, supported by DFT calculations, have investigated the role of halide counterions in the catalytic performance of deep eutectic solvents for β-O-4 ether bond cleavage. While these studies focus on biomass, they provide general insights into the catalytic activation and cleavage of ether bonds, which can be relevant for understanding the behavior of dipyridyl ether ligands under harsh catalytic conditions.

Compound List

Dipyridyl ether

2,2′-bipyridine

Di(pyridin-2-yl)methanol (B1605064)

Dipyridylmethane

4,4′-Di-tert-butyl-2,2′-dipyridyl

2,2′-dipyridylamine

Di(pyridin-2-yl)ketone

Imidazo[1,5-a]pyridine

4,4′-Bis(trifluoromethyl)-2,2′-bipyridine

2-phenoxy-1-phenylethanol (B2873073) (PPE)

Propyl syringol

Sinapyl alcohol

Coniferyl alcohol

For example, search result mentions activities for Ni(II) N-alkyl dipyridylaldiminato complexes (up to 864 kgoligomers molNi−1 h−1), and search result mentions applications of 4,4′-Di-tert-butyl-2,2′-dipyridyl in various catalytic reactions, but without specific quantitative outcomes for the dipyridyl ether class itself. Search result and discusses luminescent properties of iridium complexes with dipyridin-2-ylmethane (B74921) ether derivatives, providing lifetimes (0.6 to 2.1 μs) and quantum yields, but these are material properties rather than direct catalytic performance data.

If specific quantitative data for dipyridyl ethers in catalysis were available in the search results, they would have been presented in a table.

Supramolecular Chemistry and Advanced Materials Science with Dipyridyl Ethers

Dipyridyl Ether Motifs in Supramolecular Assemblies

The inherent structural features of dipyridyl ethers lend themselves to the rational design of sophisticated supramolecular systems. Their ability to act as ligands, participate in non-covalent interactions, and serve as rigid linkers enables the formation of discrete molecular entities and extended networks.

Construction of Pyridino-Macrocycles and Cryptands

Dipyridyl ether units, or closely related bipyridine ether precursors, are instrumental in the synthesis of macrocyclic compounds and cryptands, which are foundational to host-guest chemistry and molecular recognition researchgate.netmdpi.comresearchgate.net. These structures often leverage metal-coordination-driven self-assembly. For instance, bipyridine ethers derived from 2,6-pyridinedimethanol (B71991) serve as key bifunctional intermediates for the synthesis of pyridino-macrocycles mdpi.comresearchgate.net. These macrocycles, in turn, are employed as precursors for mechanically interlocked architectures (MIAs) and molecular machines researchgate.net. The incorporation of crown ether moieties alongside dipyridyl units has also led to the formation of complex dendritic structures, such as hexagonal metallacycles, through coordination-driven self-assembly frontiersin.orgnih.govcolab.ws. These assemblies can be further functionalized and utilized in creating intricate supramolecular architectures like molecular necklaces nih.gov.

Dipyridyl Ether-Based Host-Guest Recognition Systems

The combination of dipyridyl units with host molecules, such as crown ethers, creates effective host-guest recognition systems. While direct dipyridyl ether hosts are less commonly detailed than systems where dipyridyl units act as linkers or components within a larger host framework, the principle of selective binding is well-established frontiersin.orgnih.govresearchgate.net. For example, supramolecular polymers have been fabricated using crown ether-containing metallacycles, where dipyridyl donors facilitate coordination, and the crown ether units engage in host-guest interactions with guests like alkylammonium salts frontiersin.orgnih.gov. These systems demonstrate the potential for dipyridyl ether-related structures to form dynamic, responsive materials through precise molecular recognition events.

Self-Assembly Processes in Dipyridyl Ether Supramolecular Structures

Dipyridyl ether motifs are adept at participating in self-assembly processes, often mediated by metal-ligand coordination. The rigid nature of the dipyridyl ether framework, along with the directional bonding provided by the pyridine (B92270) nitrogen atoms, allows for the predictable construction of metallacycles and other supramolecular assemblies mdpi.comresearchgate.netfrontiersin.org. For example, dipyridyl ether ligands have been used in coordination-driven self-assembly to create finite 2D and 3D structures such as metallacycles . The integration of ether-based tetracarboxylic acids with various dipyridyl ligands has also yielded diverse supramolecular networks, including 1D loop chains and 2D layered structures, showcasing the versatility of these building blocks in self-assembly rsc.org.

Functional Materials Incorporating Dipyridyl Ether Units

The electronic and structural properties of dipyridyl ethers make them attractive components for developing advanced functional materials with applications in optoelectronics and chemical sensing.

Luminescent Materials and Molecular Electronics

Dipyridyl ether derivatives, particularly dipyridylmethane ethers, have emerged as valuable ligands in the design of luminescent metal complexes, notably with iridium nih.govresearchgate.netmdpi.com. These ligands, often functionalized with π-conjugated systems, form cationic heteroleptic cyclometalated iridium complexes. Such complexes exhibit luminescence in the blue region of the spectrum, characterized by specific excited-state lifetimes and high quantum yields, making them promising for applications in organic light-emitting diodes (OLEDs) and other molecular electronic devices nih.govresearchgate.netmdpi.com. For instance, complexes derived from dipyridin-2-ylmethane (B74921) ethers with phenyl, allyl, or ethynyl (B1212043) spacers have demonstrated good electrochemical behavior and tunable luminescence properties nih.govresearchgate.net. The electronic conjugation facilitated by these ether-based ligands plays a crucial role in the optical and electrochemical characteristics of the resulting metal complexes mdpi.com.

Table 1: Luminescent Properties of Iridium Complexes with Dipyridylmethane Ether Ligands

| Ligand Derivative | Emission Color | Lifetime (µs) | Quantum Yield | Reference |

| B1 (propyl chain) | Blue region | 0.6 - 2.1 | High | nih.govresearchgate.net |

| A4 (phenyl-ethyn-phenyl) | Blue region | 0.6 - 2.1 | High | nih.govresearchgate.net |

Note: Specific quantitative values for quantum yield and lifetime are often context-dependent and reported as ranges or relative comparisons in the source material.

Molecular Sensors and Analytical Detection Systems

Dipyridyl ether structures and their related bipyridyl counterparts are explored for their utility in molecular sensors and analytical detection systems. Their ability to chelate metal ions or interact selectively with specific analytes forms the basis of their sensing capabilities nih.govsynthetikaeu.comresearchgate.net. For example, 2,2'-dipyridyl, while not an ether, is used in modified Fujiwara reactions for the optical detection of chloroform, forming colored products within sensor films figshare.com. Furthermore, dipyridyl-dicarboxylic acid diamides have shown promise in electrochemical sensors, exhibiting high sensitivity and selectivity towards certain metal cations like Cd(II) researchgate.net. The coordination properties of dipyridyl ligands, including those with ether linkages, are key to developing selective recognition platforms for various chemical species.

Theoretical and Computational Studies of Dipyridyl Ether Systems

Quantum Chemical Calculations on Dipyridyl Ether Ligands and Complexes

Quantum chemical calculations have become a cornerstone in the study of coordination compounds, offering insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) and ab initio techniques are routinely applied to understand the intrinsic properties of dipyridyl ether ligands and their metallic complexes.

In the context of dipyridyl ether systems, DFT is employed to model fundamental ground-state properties. Calculations using functionals like B3LYP with basis sets such as 6-31G* can effectively model electronic properties and locate transition states for reactions involving dipyridyl ether. DFT is widely used to predict the physicochemical properties of related bipyridine complexes, providing valuable data on molecular geometries, bond lengths, and angles in their lowest energy state. ru.nl For instance, DFT calculations can predict how the geometry of a metal complex incorporating a dipyridyl ether ligand changes upon coordination.

DFT studies can also elucidate how the surrounding environment affects the ligand. For example, solvation effects can be modeled, showing that dipyridyl isomers experience increased ground-state orbital stabilization in polar solvents, which in turn influences their reactivity. The calculation of a wide range of molecular properties with DFT allows for a close connection between theory and experiment, offering crucial clues about the geometric and electronic characteristics of these systems. nih.gov

Table 1: Application of DFT in Analyzing Ground State Properties of Dipyridyl and Bipyridine Systems

| Property Investigated | DFT Functional/Basis Set Example | System Type | Key Findings | Reference |

| Electronic Properties | B3LYP/6-31G* | Dipyridyl ether | Provides models for electronic structure and transition states. | |

| Physicochemical Properties | B3LYP, M06, LC-BLYP, CAM-B3LYP | Ruthenium-tris-bipyridine ([Ru(bpy)₃]²⁺) | Predicts molecular structure and the effect of reduction on IR spectra. | ru.nl |

| Solvation Effects | COSMO-RS | Dipyridyl isomers | Shows increased ground-state orbital stabilization in polar solvents like DMSO. | |

| Geometric Optimization | Various | General many-electron systems | Determines the minimum energy structure (optimized geometry). | nih.gov |

While DFT is fundamentally a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful and widely used method for studying electronic excited states. nih.govuci.eduarxiv.org TDDFT calculates excitation energies by studying the response of the system to a time-dependent electric field perturbation. nih.govuci.edu This approach typically yields transition energies rather than the total energy of the excited state itself. nih.gov Due to its favorable balance of computational cost and reasonable accuracy, TDDFT has become the most widely used quantum-chemical method for excited states. arxiv.org

For systems involving dipyridyl ether, TDDFT is crucial for understanding their photophysical and photochemical behavior. It is used to simulate and assign UV-Vis absorption spectra, providing insights into the nature of electronic transitions. mdpi.com For example, in heteroleptic silver(I) complexes containing ligands similar to dipyridyl ether, TDDFT calculations have been used to simulate their absorption spectra, which successfully reproduced experimental results. mdpi.com These calculations can identify the character of the transitions, such as whether they are ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-ligand charge transfer (LLCT). mdpi.com

Theoretical calculations using TDDFT can also provide information about the frontier orbitals (HOMO and LUMO) involved in vertical absorption and emission processes. researcher.life This analysis helps to understand intramolecular charge transfer properties and the mechanisms of fluorescence. researcher.liferesearchgate.net In ruthenium complexes with bipyridine ligands, TDDFT has been employed to calculate UV-vis absorption spectra, accurately reproducing experimental data and identifying intense MLCT bands. acs.org

Table 2: TDDFT Applications for Studying Excited States

| Application | System Example | Information Obtained | Reference |

| Simulation of UV-Vis Absorption Spectra | Heteroleptic Ag(I) complexes | Assignment of experimental spectra and characterization of electronic transitions (LC, MLCT, LLCT). | mdpi.com |

| Prediction of Absorption Spectra | Ruthenium(II) complexes with bipyridine ligands | Accurate reproduction of experimental spectra and identification of intense MLCT bands. | acs.org |

| Analysis of Photophysical Properties | Py-Res (pyrene-resorcinol conjugate) | Information on frontier orbitals involved in absorption/emission; elucidation of fluorescence mechanisms. | researcher.life |

| Calculation of Excitation Energies | General molecules | Provides transition frequencies corresponding to electronic excitations for optical absorption spectra. | uci.edu |

Ab initio methods are computations based directly on quantum mechanical principles without the inclusion of empirical parameters. Configuration Interaction (CI) is one such method that provides a systematic way to improve upon the Hartree-Fock approximation by including electron correlation. acs.org In a CI calculation, the many-electron wavefunction is expressed as a linear combination of Slater determinants corresponding to the ground state and various excited electronic configurations. Full CI (FCI), which includes all possible excitations, provides the exact solution to the Schrödinger equation within the given basis set, but it is computationally feasible only for very small systems. aps.org

For larger systems like dipyridyl ether complexes, approximations such as Quadratic Configuration Interaction (QCISD), which includes single and double substitutions, are used. acs.org These methods, while computationally demanding, offer a high level of theory for accurately describing the electronic structure. acs.org More advanced techniques like the Density Matrix Renormalization Group (DMRG) have emerged to handle very large configuration spaces, making it possible to apply multireference wave function methods to complex chemical systems that were previously intractable. researchgate.net

While specific CI studies focused solely on dipyridyl ether are not prevalent in the cited literature, the methodology is highly relevant. For instance, ab initio methods are essential for calibrating other, less computationally expensive methods like DFT. researchgate.net High-level ab initio calculations on related aromatic systems, such as benzene (B151609) and pyridine (B92270), have been used to characterize weak interactions like π-π stacking, which are crucial for understanding supramolecular assembly involving dipyridyl ether ligands. researchgate.net Such studies provide benchmark data for binding energies and interaction geometries that are vital for developing accurate models of larger systems. researchgate.net

Computational Modeling of Reaction Mechanisms

Understanding how a reaction proceeds step-by-step is fundamental to controlling its outcome. Computational modeling has become an indispensable tool for elucidating reaction mechanisms, providing detailed pictures of energetic landscapes that are often inaccessible to direct experimental observation. acs.org

DFT calculations are the workhorse for this type of investigation. By optimizing the geometries of reactants, intermediates, products, and transition states, a complete energy profile for the proposed catalytic cycle can be constructed. oaepublish.com For example, in studies of nickel-catalyzed cross-coupling reactions, DFT calculations have been used to evaluate the energetics of different proposed mechanisms, such as those involving radical pathways versus closed-shell reactions. oaepublish.com Similarly, in the hydroboration of epoxides catalyzed by molecular alkali metal catalysts, computational analysis of various transition states was used to understand the origin of regioselectivity. nih.gov

These computational studies provide Gibbs free energies (ΔG) for each species along the reaction coordinate, allowing for a quantitative comparison of different pathways. nih.govoaepublish.com Kinetic studies can be combined with computational analysis to corroborate the proposed mechanism and the identity of the rate- and selectivity-determining steps. nih.gov This integrated approach is powerful for designing more efficient and selective catalysts based on dipyridyl ether scaffolds.

Computational methods are not only used to predict reactivity but also to predict and interpret spectroscopic data. The accurate prediction of spectroscopic properties provides a direct link between the computed electronic structure and experimental measurements, serving as a critical validation of the theoretical model. nih.gov

As discussed previously, TDDFT is a primary tool for predicting UV-Vis absorption spectra. mdpi.comresearchgate.net Beyond optical spectra, DFT can be used to calculate parameters for a wide range of spectroscopic techniques. nih.gov For example, calculations can predict infrared (IR) vibrational frequencies. In a study of [Ru(bpy)₃]²⁺, DFT calculations were used to predict IR spectra, which were then compared with experimental gas-phase spectra to validate the performance of different functionals and to understand how the electronic structure changes upon reduction. ru.nl

Furthermore, theoretical calculations provide a detailed picture of the electronic structure, including the composition and energy levels of molecular orbitals (e.g., HOMO and LUMO). researchgate.net This information is vital for understanding charge transfer processes. For instance, in a study of europium complexes with a 2,2'-dipyridyl ligand, INDO/S-CI calculations were used to predict the electronic absorption spectrum and to analyze the localization of triplet states, which are crucial for the ligand-to-metal energy transfer process that governs the luminescence of these compounds. capes.gov.br The ability to predict how chemical modifications, such as adding substituents to the dipyridyl ether ligand, will alter the electronic structure and resulting spectroscopic properties is a key advantage of computational modeling. capes.gov.br

Conformational Analysis and Molecular Dynamics Simulations

Theoretical and computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide profound insights into the structural and dynamic properties of dipyridyl ether systems. These approaches are crucial for understanding how the molecule's shape and flexibility influence its interactions and functions, such as its role as a ligand in coordination chemistry.

Investigation of Conformational Preferences

The conformational landscape of dipyridyl ether is primarily defined by the torsional angles around the C-O-C ether linkage. Computational studies, such as those using Density Functional Theory (DFT), have been employed to determine the relative stabilities of various conformers. nih.gov The orientation of the two pyridine rings relative to each other gives rise to distinct spatial arrangements.

Key factors influencing conformational preference include electronic effects, such as the repulsion between the lone pair electrons of the ether oxygen and the nitrogen atoms of the pyridine rings. nih.gov This repulsion often destabilizes planar or syn-oriented conformations, leading to a preference for twisted or anti-oriented structures where the rings are angled away from each other. For instance, in related heteroaromatic ethers, studies have concluded that conformations are often determined by the repulsion between in-plane non-bonding electron lone pairs. nih.gov

DFT calculations can quantify the energy differences between these conformations. While specific energy values for dipyridyl ether require dedicated calculations, analysis of related structures provides a framework for understanding these preferences. For example, in a dipalladium(II) helical cage assembled with a 1,4-bis(3-pyridyloxy)benzene ligand, the ether linkage provides significant degrees of freedom, and the torsion angle between the pyridyl coordinating units changes drastically upon guest binding. frontiersin.org This highlights the energetic accessibility of different conformations.

| System/Analog | Computational Method | Key Finding | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| Heteroaromatic Ethers | DFT/B3LYP/6-31G* | Conformations determined by electron repulsion of lone pairs. | Not Specified | nih.gov |

| [Pd2(ligand)4]4+ Cage | Molecular Dynamics | Twisted conformer (Φ = 41°) is only slightly higher in energy than the symmetric (Φ = 0°) conformer. | ~2.6 | frontiersin.org |

| 2-Pyridyl-Pyridine | DFT/B3LYP | The minimum energy conformation is planar, with the perpendicular conformation being significantly higher in energy. | ~6.0 | nih.gov |

This table presents data from related systems to illustrate the principles of conformational preferences in dipyridyl ether scaffolds. Φ represents the torsion angle between the core ring and terminal pyridines.

Flexibility and Dynamic Behavior of Dipyridyl Ether Scaffolds

The ether linkage in dipyridyl ether imparts significant flexibility to the scaffold. This is not a rigid molecule but one that exhibits dynamic behavior, continuously exploring a range of conformations in solution. Molecular dynamics (MD) simulations are a powerful tool for visualizing and quantifying this flexibility over time. researchgate.net

MD simulations can reveal the range of motion, including the flexing, twisting, and reorientation of the pyridyl rings. This dynamic nature is critical for the function of dipyridyl ether as a ligand, as it allows the molecule to adapt its conformation to fit the geometric requirements of different metal centers during the formation of coordination complexes. frontiersin.orgbham.ac.uk For example, a ligand containing two ether linkages was specifically designed to create a highly dynamic and flexible metal-organic framework. researchgate.net

The flexibility of the scaffold can be influenced by its environment. Solvation can affect conformational equilibrium, and coordination to a metal ion can "lock" the ligand into a more rigid conformation. In studies of metal-organic cages, MD simulations have shown that the distances between metal centers connected by flexible dipyridyl-type linkers can vary significantly, demonstrating the dynamic range of the scaffold. frontiersin.org For instance, simulations of a zinc-based cage showed that the distance between metal ions could flex over a range of 4.5 Å (from 11.3 to 15.8 Å). frontiersin.org This adaptability is a key feature of dipyridyl ether and related flexible linkers.

| System | Method | Key Dynamic Feature | Observed Range | Reference |

|---|---|---|---|---|

| [Pd2(ligand)4]4+ Cage with Pyridyl Ligand | Molecular Dynamics | Variation in Pd-Pd distance | 10.9 - 12.5 Å | frontiersin.org |

| [Pd2(ligand)4]4+ Cage with Pyridyl Ligand | Molecular Dynamics | Torsion angle (Φ) between core and pyridyl rings | 0 - 60° | frontiersin.org |

| Zn-based Metal-Organic Cage | Molecular Dynamics | Flexing of Zn-Zn distance | 11.3 - 15.8 Å | frontiersin.org |

| 1,4-bis(3-pyridyloxy)benzene Ligand in a Pd(II) Cage | SCXRD Analysis | Change in Pd-N···N-Pd torsion angle upon anion exchange (PF6- to I-) | 41.5° to 80.9° | frontiersin.orgbham.ac.uk |

This table summarizes quantitative data from computational and experimental studies on systems containing flexible dipyridyl-type linkers, illustrating the dynamic nature of these scaffolds.

Advanced Spectroscopic and Electrochemical Characterization in Dipyridyl Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including dipyridyl ethers. carlroth.comresearchgate.net It provides detailed information about the chemical environment of individual atoms, allowing for the determination of molecular structure, purity, and even intermolecular interactions. carlroth.com

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques routinely used to characterize dipyridyl ether and its analogues. mdpi.com

In ¹H NMR spectroscopy of dipyridyl ethers, the protons on the pyridine (B92270) rings are typically deshielded and appear in the downfield region of the spectrum, generally between δ 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution pattern on the pyridine rings and the conformation of the molecule. For instance, hydrogens on carbons adjacent to the ether oxygen atom generally exhibit resonances in the range of 3.4-4.5 ppm. libretexts.orglibretexts.orgpressbooks.pub

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon atoms directly bonded to the ether oxygen are characteristically found in the downfield region, typically between δ 150 and 160 ppm, due to the deshielding effect of the electronegative oxygen atom. Carbons adjacent to the ether linkage in aliphatic ethers typically appear in the 50-80 ppm range. libretexts.orglibretexts.orgpressbooks.pub

Detailed ¹H and ¹³C NMR data for various dipyridyl ether derivatives have been reported in the literature, aiding in the confirmation of their synthesized structures. mdpi.commdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for select Dipyridyl Ether Derivatives

For more complex dipyridyl ether derivatives or for unambiguous assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed. mdpi.comrsc.org These methods provide correlation information between different nuclei within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through covalent bonds. mdpi.comacs.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon resonances based on their attached protons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about through-space proximity of protons, which is invaluable for determining the stereochemistry and solution-phase conformation of dipyridyl ether complexes. acs.org

These advanced techniques have been instrumental in the detailed structural characterization of complex systems, such as ruthenium complexes of dipyridyl ethers, where they have been used to fully assign all proton signals and to probe the solution-phase structure. acs.org

Mass Spectrometry for Molecular Identification and Composition Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is particularly important in dipyridyl ether research as it provides highly accurate mass measurements. rsc.orgrsc.org This accuracy allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. rsc.org HRMS is routinely used to confirm the successful synthesis of new dipyridyl ether derivatives and their metal complexes. mdpi.com For example, the calculated and found molecular ion masses for various dipyridylmethane ether derivatives have been reported to be in close agreement, validating their proposed structures. mdpi.com

Table 2: HRMS Data for Dipyridyl Ether and a Derivative

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of molecules. It is a valuable tool for identifying the presence of specific functional groups. researchgate.net

In the study of dipyridyl ethers, IR spectroscopy is used to identify characteristic bond vibrations. A key feature in the IR spectrum of a dipyridyl ether is the C-O-C stretching vibration of the ether linkage. rsc.org Due to conjugation with the pyridyl rings, this stretching vibration appears in the range of 1200–1250 cm⁻¹. This is distinct from the C-O-C stretch in aliphatic ethers, which typically occurs at 1050–1150 cm⁻¹. libretexts.orgpressbooks.pub The IR spectra of various bipyridine ether derivatives have been reported, confirming the presence of the ether functional group and other characteristic structural features. mdpi.com

Table 3: Characteristic IR Absorption Bands for Dipyridyl Ethers

Electronic Spectroscopy

Electronic spectroscopy is a cornerstone in the study of dipyridyl ether compounds, offering a window into their electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within dipyridyl ether-based molecules. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectra reveal information about the conjugation and electronic environment of the molecule.

In studies of iridium(III) complexes incorporating dipyridylmethane ether ligands, strong absorption bands are consistently observed in the UV region. mdpi.com These absorptions are typically assigned to mixed metal/ligand-to-ligand charge transfer (¹MLLCT) transitions. mdpi.com For instance, in the complex [Ir(ppy)2(B1)]+, the main electronic transitions originate from the Iridium(III) d orbitals and the π orbitals of the phenylpyridine (ppy) ligands, terminating in the π* orbitals of the pyridine moieties. mdpi.com

The introduction of different substituents or functional groups onto the dipyridyl ether framework can significantly influence the absorption spectra. For example, the UV-Vis spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz) shows distinct absorption bands that are sensitive to the surrounding chemical environment. researchgate.net Similarly, in heteroleptic silver(I) complexes with substituted phenanthroline and bis[(2-diphenylphosphino)phenyl] ether ligands, ligand-centered (LC) π → π* transitions are observed, alongside bands with combined ligand-to-ligand charge transfer (LLCT) and metal-to-ligand charge transfer (MLCT) character. mdpi.com

Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), are often employed to simulate and assign the experimental UV-Vis absorption spectra, providing a deeper understanding of the nature of the electronic transitions. mdpi.commdpi.com

Table 1: UV-Vis Absorption Data for Selected Dipyridyl Ether Derivatives

| Compound/Complex | Solvent | λ_max (nm) | Type of Transition | Reference |

| [Ir(ppy)2(B1)]+ | Acetonitrile | UV region | ¹MLLCT | mdpi.com |

| [Ir(ppy)2(A4)]+ | Acetonitrile | UV region | ¹MLLCT | mdpi.com |

| Silver(I) complex with 2,9-bis(styryl)-1,10-phenanthroline | Dichloromethane | 240, 330-380 | LC, LLCT/MLCT | mdpi.com |

| Silver(I) complex with substituted phenanthroline | Dichloromethane | 450 | MLCT/ILCT | mdpi.com |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the luminescent properties of dipyridyl ether derivatives, particularly their metal complexes. This technique provides information about the emission of light from excited electronic states.

Iridium complexes containing dipyridylmethane ether ligands have been shown to exhibit strong luminescence. mdpi.comnih.gov For example, complexes like [Ir(ppy)2(B1)]+ and [Ir(ppy)2(A4)]+ display photoluminescence around 500 nm in deaerated solutions, which is consistent with emission from triplet excited states. mdpi.com These complexes can have relatively long luminescence lifetimes, on the order of microseconds (0.6 to 2.1 μs), and high quantum yields, making them promising for applications in light-emitting devices. mdpi.comnih.gov

The fluorescence properties can be tuned by modifying the structure of the dipyridyl ether ligand. Introducing extended π-conjugated systems can enhance luminescence. mdpi.com The choice of solvent can also play a significant role; for instance, 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines show the highest fluorescence quantum yields in DMSO due to the stabilization of charge separation in the excited state. nih.gov

Fluorescence quenching studies are also common. The blue fluorescence of certain dipyridyl-based ligands can be quenched upon the addition of various metal ions, indicating potential applications in metal ion sensing. nih.gov

Table 2: Fluorescence Data for Selected Dipyridyl Ether Derivatives

| Compound/Complex | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_F) | Lifetime (τ) | Reference |

| [Ir(ppy)2(B1)]+ | Acetonitrile | - | ~500 | High | 0.6 - 2.1 µs | mdpi.comresearchgate.net |

| [Ir(ppy)2(A4)]+ | Acetonitrile | - | ~500 | High | 0.6 - 2.1 µs | mdpi.comresearchgate.net |

| Ligand 6b | DMSO | 250 | 412 | 88% | - | nih.gov |

| Ligand 6b | Ethanol | 250 | 412 | 50% | - | nih.gov |

X-ray Diffraction Analysis

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For dipyridyl ether and its coordination compounds, SCXRD reveals how the ligand coordinates to metal centers and how the molecules pack in the solid state. mdpi.commdpi.com

For example, the crystal structure of a ruthenium(II) dimer, [Ru(pdto)(μ-Cl)]22+, where 'pdto' is a tetradentate ligand containing pyridine and thioether groups, shows two octahedrally coordinated ruthenium centers bridged by chloride ions. The 'pdto' ligand is folded around the Ru(II) ion in a "cis-α" configuration. rsc.org In mononuclear complexes, such as those with 2,2'-bipyridine (B1663995), the dithioether ligand maintains this folded conformation. rsc.org

In supramolecular chemistry, SCXRD has been used to study H-bonded complexes between p-ethoxybenzoic acid and 4,4'-dipyridyl, confirming the stoichiometry and the hydrogen bonding interactions that induce liquid-crystalline phases. researchgate.net

Table 3: Selected Crystallographic Data for Dipyridyl-related Structures

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Ph6B2Si2O4]·L1 (L1 = 1,2-di(pyridin-4-yl)ethane) | Triclinic | P-1 | 1D polymer connected via B-N dative bonds. | researcher.life |

| Dimer of azopyridine with Ph8B4Si2O6·L | Monoclinic | P21/c | Six-membered B-N dative-bonded adduct. | researcher.life |

| (4,4′-dipyridyl)-2(p-ethoxybenzoic acid) | - | - | Supramolecular H-bonded complex. | researchgate.net |

Electrochemical Characterization Techniques

Electrochemical methods are crucial for probing the redox properties of dipyridyl ether compounds, particularly their metal complexes. These techniques measure the changes in current as a function of an applied potential.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. For dipyridyl ether complexes, CV provides information on the metal- and ligand-based redox events.

In iridium(III) cyclometalated complexes with dipyridylmethane ether ligands, a reversible Ir(III)/Ir(IV) oxidation process is typically observed. mdpi.com For [Ir(ppy)2(B1)]+, this occurs at approximately 0.953 V vs. Fc/Fc⁺. mdpi.com The introduction of a free amino group can introduce an irreversible oxidation peak at a lower potential. mdpi.com

For zinc(II) polypyridyl complexes, which are redox-innocent at the metal center, the cyclic voltammograms show irreversible oxidation waves attributed to the phenylcyanamide (B1618024) ligands and a quasi-reversible reduction assigned to the bipyridine ligand. ijcce.ac.ir Similarly, in ruthenium(II) complexes, both metal-based (Ru(II)/Ru(III)) and ligand-based redox processes are observed. rsc.org The thioether groups in these complexes tend to raise the redox potentials, stabilizing the Ru(II) state. rsc.org

The supporting electrolyte can also influence the redox properties. In studies of benzo-15-crown-5 (B77314) ether-vinyl-bipyridyl ligands and their ruthenium(II) complexes, the crown ether units are more difficult to oxidize when bound to sodium or magnesium cations from the electrolyte. rsc.org

Table 4: Cyclic Voltammetry Data for Selected Dipyridyl Ether Complexes

| Complex | Redox Process | Potential (V vs. ref) | Reversibility | Reference |

| [Ir(ppy)2(B1)]+ | Ir(III)/Ir(IV) oxidation | 0.953 vs. Fc/Fc⁺ | Reversible | mdpi.com |

| [Zn(bpy)(4-Brpcyd)2] | Ligand oxidation | Positive potentials | Irreversible | ijcce.ac.ir |

| [Zn(bpy)(4-Brpcyd)2] | Bipyridine reduction | Negative potentials | Quasi-reversible | ijcce.ac.ir |

| Dimeric Ru(II) complexes | Ru(II)/Ru(III) | - | Two successive oxidations | rsc.org |

Other Specialized Spectroscopic Methods

Advanced spectroscopic techniques beyond routine analysis provide deeper insights into the electronic structure and surface properties of materials containing dipyridyl ether moieties. Electron Paramagnetic Resonance (EPR) spectroscopy is invaluable for studying paramagnetic species, while X-ray Photoelectron Spectroscopy (XPS) offers detailed surface chemical analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method that detects transitions between the energy levels of electron spins in the presence of a static magnetic field. bruker.com It is a highly sensitive and specific technique for studying chemical species with one or more unpaired electrons, such as organic radicals and transition metal complexes. wikipedia.orglibretexts.org For molecules like dipyridyl ether, EPR studies are typically conducted on their paramagnetic derivatives, such as radical anions or complexes with paramagnetic metal ions, to probe the distribution of the unpaired electron's spin density within the molecular framework.

Research on compounds containing dipyridyl-like structures, such as bipyridine (bpy) and dipyrido[3,2-a:2′,3′-c]phenazine (dppz), provides significant insights applicable to dipyridyl ether systems. In studies of metal complexes with ligands like dppz, EPR spectroscopy, in conjunction with cyclic voltammetry, has been used to investigate their electronic structures. rsc.org For instance, the analysis of the EPR spectra of radical anion complexes revealed that the lowest unoccupied molecular orbital (LUMO), which accommodates the unpaired electron upon reduction, is primarily located on the phenazine (B1670421) portion of the dppz ligand. rsc.org This localization has notable consequences, including weak electronic coupling between different metal centers in polynuclear complexes. rsc.org

In a study involving zinc complexes with a 2,2'-bipyridine (bpy) ligand, EPR spectroscopy confirmed the paramagnetic nature of a radical complex, LZn(bpy) (where L is a β-diketiminate ligand). The room-temperature X-band EPR spectrum of this complex was centered near the free-electron g-value (gₑ ≈ 2.0023) and displayed a rich hyperfine structure, indicating that the spin density is primarily localized on the bipyridine ligand. acs.org This finding is consistent with previously reported alkylzinc-2,2'-bipyridyl radical complexes. acs.org

Similarly, EPR studies on copper(II) complexes with pyridylpyrrolide ligands, which share structural similarities with dipyridyl systems, have demonstrated how the geometry of the complex influences the electronic structure. acs.org The EPR spectra of these copper complexes provided detailed information about the composition of the frontier orbitals. acs.org In another example, EPR spectroscopy was employed to characterize iron bipyridine-diimine complexes, confirming a doublet spin state for one of the complexes through transient nutation experiments. escholarship.org

The key parameters obtained from EPR spectra are the g-factor and hyperfine coupling constants (A). The g-factor provides information about the electronic environment of the unpaired electron, while hyperfine coupling arises from the interaction of the electron spin with nearby nuclear spins, offering clues about the molecular structure and the delocalization of the unpaired electron. libretexts.org

| Complex/Radical Species | g-value | Hyperfine Coupling Constant (A) | Key Finding | Reference |

|---|---|---|---|---|

| [LZn(bpy)] (L = β-diketiminate) | ~2.0023 | Resolved 1H hyperfine features | Spin density is localized on the bpy ligand. | acs.org |

| (dppz•–)MLn complexes | Not specified | Not specified | Unpaired electron in the radical anion is localized on the phenazine part of the dppz ligand. | rsc.org |

| [Fe(BDI)(OTf)] | Not specified | Not specified | Confirmed overall doublet spin state (S=1/2) via transient nutation experiments. | escholarship.org |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgeag.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. This binding energy is characteristic of the element and its oxidation state, providing detailed chemical information. eag.com

In the context of dipyridyl ether research, XPS is particularly useful for characterizing thin films, modified surfaces, and catalysts where dipyridyl ether or its derivatives are immobilized. For instance, in a study of an iridium complex anchored to a silica (B1680970) support (SBA-15) via a dipyridyl-pyridazine linker, XPS was used to confirm the presence of the complex and determine the oxidation state of iridium. nih.gov

The analysis of the support material functionalized with the dipyridyl-pyridazine triethoxysilane (B36694) precursor (NdppzSBA) showed XPS peaks corresponding to carbon and nitrogen, confirming the successful grafting of the organic adduct onto the silica surface. nih.gov The high-resolution C1s spectrum could be deconvoluted into components representing different carbon environments, such as C-H/C-C and C=N bonds. nih.gov Similarly, the N1s spectrum would provide information about the nitrogen atoms in the pyridyl rings.

XPS is also a powerful tool for studying the electronic structure of ether-functionalized materials. Research on ionic liquids with ether-containing side chains has shown that XPS can detect subtle changes in the charge density distribution within the molecule resulting from minor structural modifications, such as altering the position of an oxygen atom in the ether chain. rsc.org These experimental findings are often supported by density functional theory (DFT) calculations. rsc.org

When analyzing carbon-based materials that may contain ether linkages, XPS is extensively used to characterize carbon-oxygen functionalities. mdpi.com The C1s region of the XPS spectrum can be resolved into several components, with the peak for ether linkages (C-O) typically appearing at a binding energy of around 285.41 eV to 286.5 eV, distinct from graphitic carbon (C-C/C=C) at ~284.8 eV and other oxygenated groups like carbonyls (C=O) or carboxyls (O-C=O) at higher binding energies. mdpi.com

| Sample | Core Level | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|---|

| NdppzSBA | C1s | 285.3 | C–H, C–C, CAr | nih.gov |

| NdppzSBA | C1s | 286.7 | C=N | nih.gov |